REACTION_SMILES
|
[CH2:27]1[CH2:28][CH2:29][C:30]2=[N:35][CH2:34][CH2:33][CH2:32][N:31]2[CH2:36][CH2:37]1.[CH3:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1.[ClH:45].[I:1][c:2]1[c:3]([CH2:4][OH:5])[cH:6][cH:7][cH:8][cH:9]1.[c:10]1([P:11]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)(=[O:18])[N:24]=[N+:25]=[N-:26])[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[I:1][c:2]1[c:3]([CH2:4][N:24]=[N+:25]=[N-:26])[cH:6][cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccccc1I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=NP(=O)(c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=NCc1ccccc1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |